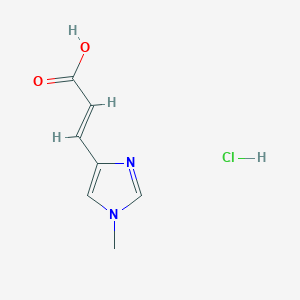![molecular formula C9H16O B1656081 Bicyclo[2.2.2]octane-2-methanol CAS No. 5019-91-0](/img/structure/B1656081.png)
Bicyclo[2.2.2]octane-2-methanol
Descripción general
Descripción
“Bicyclo[2.2.2]octane-2-methanol” is a chemical compound with the molecular formula C9H16O . It is a derivative of Bicyclo[2.2.2]octane, which is a type of hydrocarbon with a unique structure .
Synthesis Analysis
The synthesis of Bicyclo[2.2.2]octane derivatives, including “Bicyclo[2.2.2]octane-2-methanol”, has been achieved with excellent diastereoselectivity in nearly optically pure form by diphenylprolinol silyl ether mediated domino Michael/Michael reaction of α,β-unsaturated aldehyde and cyclohex-2-en-1-one bearing an electron-withdrawing group at the 3-position .Molecular Structure Analysis
The molecular structure of “Bicyclo[2.2.2]octane-2-methanol” is characterized by a bicyclic framework, which is a common feature in many natural products and drugs . The 3D structure of the compound can be viewed using specific software .Physical And Chemical Properties Analysis
“Bicyclo[2.2.2]octane-2-methanol” has a molecular weight of 124.22 g/mol . It has no hydrogen bond donor count and no hydrogen bond acceptor count. It also has a rotatable bond count of 0 .Aplicaciones Científicas De Investigación
Pharmaceuticals and Antiviral Drugs
- Application : Bicyclo[2.2.2]octene has been used as a core scaffold for the non-covalent inhibitors of SARS-CoV-2 3CLpro Main Protease .
- Method : Starting with the clinically used conformationally flexible HIV-1 protease inhibitors that inhibit replication of SARS-CoV-2 and bind major protease 3CLpro, a series of rigid bicyclo[2.2.2]octenes fused to N-substituted succinimides were designed and synthesized .
- Results : Inhibition assays confirmed that some compounds can inhibit the SARS-CoV-2 main protease; the most promising compound 11a inhibited 3CLpro in micromolar range (IC50 = 102.2 μM) .
Synthesis of Propellanes
- Application : Bicyclo[2.2.2]octene has been used in the synthesis of propellanes .
- Method : A simple and convenient method was developed to synthesize propellane derivatives containing a bicyclo[2.2.2]octene unit using sequential usage of the Diels–Alder reaction, C-allylation and ring-closing metathesis (RCM) as the key steps .
- Results : This approach was expanded to an endo-tricyclo[4.2.2.02,5]decene derivative which is a useful monomer for polymer synthesis .
Bioisostere of the Phenyl Ring
- Application : 2-Oxabicyclo[2.2.2]octane has been used as a new bioisostere of the phenyl ring .
- Method : The 2-oxabicyclo[2.2.2]octane core replaced the phenyl ring in the structures of drugs like imatinib and vorinostat (SAHA) .
- Results : In imatinib, this substitution led to improved physicochemical properties: increased water solubility, enhanced metabolic stability, and reduced lipophilicity .
Solid Phase Synthesis
- Application : Bicyclo[2.2.2]octane-2,3-diol has been used as a universal linker for solid phase synthesis .
- Method : This compound is used as a universal linker that is modified on solid phase carriers, usually used for the synthesis of oligonucleotides with non-natural nucleosides at the 3’-end .
- Results : This method has been developed and applied to the synthesis of oligonucleotides .
Synthesis of Optically Active Compounds
- Application : Bicyclo[2.2.2]octane-2,5-diol has been used in the synthesis of optically active compounds .
- Method : The key synthesis step is the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile .
- Results : This method has been used to synthesize optically active C(2) symmetric (1S,2S,4S,5S)-bicyclo[2.2.2]octane-2,5-diol and several selectively protected chiral intermediates .
Energetic Materials
- Application : Bicyclo[2.2.2]octane has been used in the study of energetic materials .
- Method : The impact sensitivity and thermal decomposition behavior of starting materials and synthetic intermediates of cubane, bicyclo[1.1.1]pentane (BCP), and bicyclo[2.2.2]octane (BCO) were evaluated via hammer test and sealed cell differential scanning calorimetry .
- Results : Iodo-substituted systems were found to be more impact sensitive, whereas hydroxymethyl substitution led to more rapid thermodecomposition .
Propiedades
IUPAC Name |
2-bicyclo[2.2.2]octanylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c10-6-9-5-7-1-3-8(9)4-2-7/h7-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJSENHSYHIVTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10304829 | |
| Record name | Bicyclo[2.2.2]octane-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[2.2.2]octane-2-methanol | |
CAS RN |
5019-91-0 | |
| Record name | Bicyclo[2.2.2]octane-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5019-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 167506 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005019910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[2.2.2]octane-2-methanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167506 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[2.2.2]octane-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



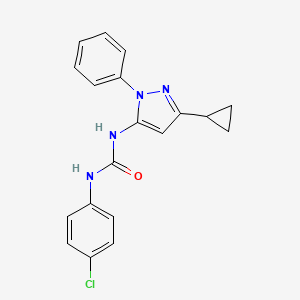
![1-(3-Chloro-4-propan-2-ylsulfonylthiophen-2-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B1656000.png)
![4-[5-(4-Bromo-3,5-dimethylpyrazol-1-yl)sulfonylthiophen-2-yl]-2-methylsulfanylpyrimidine](/img/structure/B1656001.png)
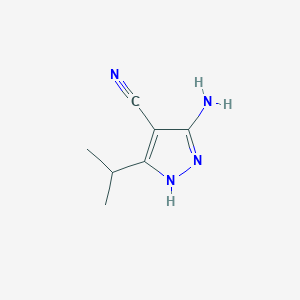
![Ethanedione, 1,1'-[1,1'-biphenyl]-4,4'-diylbis[2-phenyl-](/img/structure/B1656006.png)
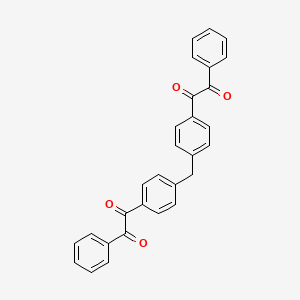
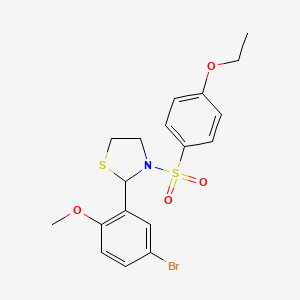
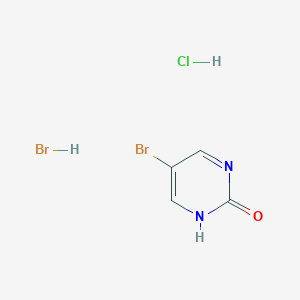
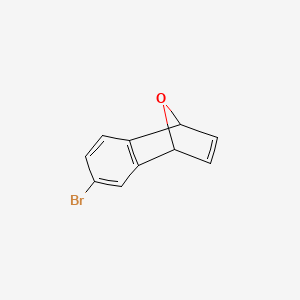
![4-[(4-Chlorophenyl)methylsulfonyl]-1,1-dioxothiolan-3-ol](/img/structure/B1656017.png)
![3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-5-[[5-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B1656018.png)
![1-Anilino-3-[2-(4-chlorophenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]urea](/img/structure/B1656019.png)
![Ethyl 5-cyano-6-[4-(phenylcarbamoyl)piperazin-1-yl]-2-(trifluoromethyl)pyridine-3-carboxylate](/img/structure/B1656020.png)
